4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid
CAS No.: 2402829-08-5
Cat. No.: VC4793266
Molecular Formula: C12H19NO5
Molecular Weight: 257.286
* For research use only. Not for human or veterinary use.
![4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid - 2402829-08-5](/images/structure/VC4793266.png)
Specification
CAS No. | 2402829-08-5 |
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Molecular Formula | C12H19NO5 |
Molecular Weight | 257.286 |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid |
Standard InChI | InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-8(9(14)15)17-7-12(13)4-5-12/h8H,4-7H2,1-3H3,(H,14,15) |
Standard InChI Key | JTEXOLYOMIHEJA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O |
Introduction
Chemical Structure and Properties
4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid is a spirocyclic compound characterized by a fused bicyclic system where two rings share a single nitrogen atom. The molecular formula is C₁₂H₁₉NO₅, with a molecular weight of 257.28 g/mol . Key structural features include:
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Spirocyclic framework: A 7-oxa-4-azaspiro[2.5]octane core, where a six-membered ring (oxa) and a five-membered ring (aza) share a nitrogen atom.
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Tert-butoxycarbonyl (Boc) group: A protective group attached to the nitrogen, enhancing stability during synthesis .
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Carboxylic acid moiety: Positioned at the 6-carbon of the spiro system, enabling further functionalization .
Property | Value | Source |
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Molecular Formula | C₁₂H₁₉NO₅ | |
Molecular Weight | 257.28 g/mol | |
SMILES | CC(C)(C)OC(=O)N1CC(OCC12CC2)C(=O)O | |
InChI Key | JTEXOLYOMIHEJA-UHFFFAOYSA-N |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step strategies leveraging spiroannulation or protecting group chemistry.
Key Synthetic Routes
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Spirocyclic Core Formation:
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Annulation reactions involving cyclopentane or four-membered rings have been reported for related spiro systems. For example, RSC Publishing describes annulation strategies using readily available starting materials and conventional transformations .
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A six-step protocol involving Krapcho decarboxylation and Boc protection has been employed to synthesize spirocyclic proline derivatives, which share structural similarities .
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Boc Protection and Functionalization:
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The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., 4-dimethylaminopyridine in acetonitrile) .
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Subsequent hydrolysis of the Boc group with strong acids (e.g., trifluoroacetic acid) yields the free amine intermediate, enabling further derivatization .
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Industrial-Scale Considerations
While detailed industrial protocols are scarce, large-scale production likely utilizes continuous flow reactors to optimize yield and purity. Automated systems may handle critical steps such as acid-mediated deprotection or chromatographic purification .
Chemical Reactivity and Transformations
The compound’s reactivity is governed by its spirocyclic structure and functional groups.
Deprotection and Functionalization
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Boc Removal: Treatment with trifluoroacetic acid (TFA) or HCl in dioxane cleaves the Boc group, generating a free amine. This intermediate is pivotal for forming amide bonds or introducing substituents .
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Carboxylic Acid Reactions: The 6-carboxylic acid group undergoes esterification, amidation, or coupling reactions. For instance, NaBH(OAc)₃-mediated reductions or Wittig reactions are feasible with appropriate reagents .
Substitution and Rearrangement
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Isomerization: Oxetane-carboxylic acid derivatives exhibit unexpected isomerization under acidic conditions, suggesting potential reactivity in analogous spiro systems .
Biological and Pharmacological Applications
While direct biological data for this compound is limited, its structural analogs and precursors highlight potential applications:
Drug Discovery Scaffold
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Antimicrobial Agents: Spirocyclic cores are explored in antibiotic development. For example, related Boc-protected spiro compounds inhibit bacterial topoisomerases, showing MIC values <0.03125 μg/mL against Staphylococcus aureus .
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Enzyme Inhibition: The spiro system’s rigidity may mimic natural substrates, enabling design of enzyme inhibitors (e.g., AMPK activators or kinase inhibitors) .
Synthetic Building Block
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Peptide/Protein Mimetics: The Boc-protected spiroamine serves as a precursor for constructing constrained peptides or macrocyclic compounds .
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Heterocyclic Synthesis: The carboxylic acid group facilitates coupling reactions to form complex heterocycles, such as pyrazolo[3,4-b]pyridines .
Comparative Analysis of Spirocyclic Analogues
Compound | Structure | Key Application | Molecular Weight (g/mol) |
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4-(Tert-butoxycarbonyl)-7-oxa-4-azaspiro[2.5]octane-6-carboxylic acid | Spirocyclic Boc-protected | Drug discovery scaffold | 257.28 |
6-(Tert-butoxycarbonyl)-1-oxa-6-azaspiro[2.5]octane | Boc at 6-position | Precursor for carboxylic acid | 255.31 |
4-[(tert-butoxy)carbonyl]-4-azaspiro[2.5]octane-7-carboxylic acid | Azaspiro core without oxygen | Intermediate in peptide synthesis | 255.31 |
Challenges and Future Directions
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Synthetic Complexity: Moderate yields in cyclization steps (e.g., ~33%) necessitate optimization .
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Stability Concerns: The Boc group’s lability under acidic conditions requires careful handling during multi-step syntheses .
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Biological Profiling: Systematic studies are needed to validate its antimicrobial or enzyme-inhibitory potential.
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